molecular formula C17H12N4S B11795129 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B11795129
M. Wt: 304.4 g/mol
InChI Key: IRCKJCWVKGYWLI-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (CAS 1416348-50-9) is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure, the 1H-pyrazolo[3,4-d]pyrimidine, is a well-characterized bioisostere of purine, allowing it to compete with ATP for binding to the catalytic site of various protein kinases . This compound is designed for researchers developing inhibitors of critical kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase . The structural motif of this compound is frequently employed in the design of targeted cancer therapies. Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated potent antitumor activity against diverse human cancer cell lines, including breast (MCF-7) and lung (A-549) carcinomas . The specific 4-thiol substitution and the biphenyl group at the N1 position are strategic modifications that influence the molecule's ability to occupy hydrophobic regions within the kinase binding site, which is crucial for its binding affinity and inhibitory profile . Researchers utilize this compound as a versatile building block to explore structure-activity relationships (SAR) and to develop new generations of kinase inhibitors aimed at overcoming drug resistance in cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C17H12N4S/c22-17-15-10-20-21(16(15)18-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19,22)

InChI Key

IRCKJCWVKGYWLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=S)N=CN4

Origin of Product

United States

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Formation

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves:

  • Knoevenagel Condensation : Reacting 4-biphenylcarboxaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form an α,β-unsaturated nitrile intermediate.

  • Cyclization with Hydrazine : Treating the intermediate with hydrazine hydrate under reflux conditions to form the pyrazole ring.

  • Thiolation : Introducing the thiol group at the 4-position via nucleophilic substitution using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).

Table 1: Reaction Conditions for Core Scaffold Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
KnoevenagelMalononitrile, Piperidine, EtOH80°C678–85
CyclizationHydrazine hydrate, DMF120°C865–72
ThiolationLawesson’s reagent, Toluene110°C1260–68

Biphenyl Substitution via Cross-Coupling

The biphenyl group is introduced through palladium-catalyzed Suzuki-Miyaura coupling. Key steps include:

  • Halogenation : Bromination of the pyrazolo[3,4-d]pyrimidine core at the 1-position using N-bromosuccinimide (NBS).

  • Coupling Reaction : Reacting the brominated intermediate with 4-biphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water biphasic system.

Critical Parameters :

  • Catalyst loading: 2–5 mol% Pd

  • Solvent ratio: 3:1 toluene/water

  • Yield: 82–89%

Industrial-Scale Optimization

Green Chemistry Approaches

Recent patents highlight the use of nanozeolite NaX as a recyclable catalyst to replace traditional bases, reducing reaction times by 40% and improving yields to 91%. For example:

  • Solvent-free synthesis : Conducting the Knoevenagel step under microwave irradiation (300 W, 100°C) eliminates solvent waste.

  • Catalyst Recovery : Nanozeolite NaX can be reused for 5 cycles without significant activity loss.

Cost-Effective Modifications

  • Alternative Thiolation Agents : Thiourea in lieu of Lawesson’s reagent reduces costs by 70% while maintaining yields ≥60%.

  • One-Pot Synthesis : Combining cyclization and thiolation steps in a single reactor cuts processing time by 30%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 9H, biphenyl-H), 3.21 (s, 1H, SH).

  • LC-MS : m/z 305.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (MeCN/H₂O 70:30, 1 mL/min).

Challenges and Solutions

Thiol Oxidation

The thiol group is prone to oxidation, forming disulfide byproducts. Mitigation strategies include:

  • Inert Atmosphere : Conducting reactions under N₂ or Ar.

  • Stabilizers : Adding 1% w/v ascorbic acid to reaction mixtures.

Scalability Issues

  • Exothermic Reactions : Controlled addition of hydrazine hydrate using droplet funnels prevents thermal runaway.

  • Crystallization Optimization : Recrystallization from ethanol/water (4:1) improves yield to 76% .

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research indicates that 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibits promising anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents aimed at CDK inhibition .

Antimicrobial Properties

Derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, have shown significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness compared to standard antibiotics:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings highlight the potential of this compound as a therapeutic agent against resistant microbial strains .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Further research is needed to elucidate the exact mechanisms involved .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions utilizing potassium tert-butoxide under solvent-free conditions. This method is advantageous as it avoids hazardous reagents commonly used in traditional synthesis methods. The ability to modify the structure by introducing different substituents can enhance its biological activity and selectivity towards specific targets.

Case Studies and Research Insights

Recent studies have focused on understanding how this compound interacts with biological macromolecules:

  • Molecular Docking Studies : These studies suggest favorable binding interactions with CDK2, indicating a high potential for effective inhibition.
  • Structure-Activity Relationship (SAR) : Investigations into various derivatives have revealed that modifications at specific positions can significantly alter biological activity.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[3,4-d]pyrimidine scaffold is widely modified to tune bioactivity. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Biological Activity Synthetic Route
1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1: [1,1'-Biphenyl]-4-yl; 4: -SH High lipophilicity; redox-active thiol Antimicrobial, anticancer (hypothesized) Reaction of pyrazolo[3,4-d]pyrimidine precursors with biphenyl reagents
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1: Phenyl; 4: -SH Moderate lipophilicity; reactive thiol Antitubercular, antimicrobial Condensation of phenylhydrazine with thiouracil derivatives
1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 1: 3-Chloro-4-methoxyphenyl; 4: -SH Electron-withdrawing Cl and OMe groups; enhanced stability Under investigation for kinase inhibition Halogenation and methoxylation of phenyl precursors
NA-PP1 (1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: tert-Butyl; 3: Naphthyl; 4: -NH₂ Bulky tert-butyl group; planar naphthyl Kinase inhibitor (e.g., Src family kinases) SNAr displacement with naphthylamines
6-Substituted Phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one 6: Substituted phenyl; fused thiazolo ring Increased rigidity; electron-rich thiazole Anticancer, anti-inflammatory Cyclization with polyphosphoric acid or sulfuric acid

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound 1-Phenyl-4-thiol NA-PP1 6-Thiazolo Derivatives
LogP ~3.8 (predicted) ~2.5 ~4.1 ~3.2
Solubility (µg/mL) <10 (aqueous) ~20 <5 ~15
EC50 (Kinase Inhibition) N/A N/A 0.8 nM (Src kinase) N/A

Biological Activity

1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, featuring a biphenyl moiety and a thiol functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent and other pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C17H12N4S, with a molecular weight of approximately 304.4 g/mol. The compound's structure can be represented as follows:

C17H12N4S\text{C}_{17}\text{H}_{12}\text{N}_{4}\text{S}

This structure includes a thiol (-SH) group that enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). The presence of the thiol group in this compound may enhance its interactions with biological targets through reversible binding mechanisms.

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer activity by inhibiting CDKs, which are crucial for cell cycle regulation. The compound has been shown to inhibit the growth of various cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
MCF-745Inhibition of CDK2
HCT-11697Induction of apoptosis

The mechanism often involves disruption of cell cycle progression and induction of apoptosis in tumor cells.

Other Biological Activities

In addition to its anticancer properties, derivatives of this compound have exhibited antimicrobial and anti-inflammatory activities. The biphenyl substitution may enhance lipophilicity and improve interaction with cellular targets compared to other derivatives .

Case Studies

Recent investigations into the use of halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives have shown that these compounds can effectively target prostate and bladder cancer cells. The studies involved encapsulation of these compounds in halloysite nanotubes (HNTs), demonstrating successful drug delivery and release properties under physiological conditions .

Case Study: Halloysite Nanotube Delivery System

  • Objective : Enhance delivery of pyrazolo[3,4-d]pyrimidine derivatives for cancer treatment.
  • Methodology : Supramolecular loading into HNTs.
  • Results : Effective cytotoxicity against RT112 (bladder) and PC3 (prostate) cancer cell lines.

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions. Recent advancements highlight the use of potassium tert-butoxide in solvent-free conditions as an efficient alternative to traditional methods .

Synthetic Route Overview

  • Start with 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Perform thiolation to introduce the thiol group.
  • Purify and characterize the final product.

Q & A

Q. Advanced :

  • Data collection : Use high-resolution synchrotron data (<1.0 Å) to resolve electron density for sulfur atoms in the thiol group.
  • Refinement : Apply Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions, such as π-π stacking between biphenyl moieties .

Table 1 : Example Crystallographic Data for a Related Derivative

ParameterValue
Space groupP 1
a, b, c (Å)7.21, 9.85, 12.34
Resolution (Å)0.84
R-factor0.039
Reference Compound4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

What in vitro assays are used to evaluate the biological activity of this compound, and how are contradictory results interpreted?

Basic
Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced :

  • Data contradiction analysis : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content affecting compound solubility). Validate via dose-response curves in triplicate and compare with positive controls (e.g., doxorubicin) .
  • Mechanistic studies : Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting for caspase-3 activation .

How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

Advanced
SAR strategies include:

  • Modifying substituents : Replace the biphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
  • Thiol group derivatization : Convert the thiol to disulfide or sulfonamide to improve membrane permeability .

Table 2 : SAR Data for Pyrazolo[3,4-d]pyrimidine Derivatives

SubstituentAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
4-Biphenyl-thiol8.2 (S. aureus)12.5 (MCF-7)
4-Methylsulfanyl32.128.7
4-Benzylsulfanyl16.518.9
Data adapted from

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., Src kinase) or microbial enzymes (e.g., dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS) .
  • Pharmacophore modeling : Identify critical features (e.g., thiol group, planar core) using Schrödinger’s Phase .

How do stability and storage conditions impact experimental reproducibility?

Q. Basic

  • Storage : Store at –20°C under argon to prevent thiol oxidation. Lyophilization in PBS (pH 7.4) enhances long-term stability .
  • Handling : Prepare fresh solutions in DMSO (<0.1% v/v) to avoid aggregation .

Q. Advanced :

  • Degradation analysis : Use LC-MS to identify oxidation products (e.g., disulfides) after accelerated stability testing (40°C/75% RH for 14 days) .

What analytical techniques confirm compound purity and identity?

Q. Basic

  • HPLC : C18 column, 1.0 mL/min flow, UV detection at 254 nm .
  • NMR : Key signals include δ 8.2–8.5 ppm (pyrimidine H) and δ 7.3–7.6 ppm (biphenyl H) .

Q. Advanced :

  • High-resolution MS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

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